REACTION_SMILES
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[Al+3:16].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([C:13]#[N:14])[cH:10][c:11]2[cH:12]1.[Cl-:15].[Cl-:17].[Cl-:18].[Cl:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[ClH:25]>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([C:13]#[N:14])[cH:10][c:11]2[cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2ccc(C#N)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc2ccc(O)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |